molecular formula C11H17FO B184198 (3-Fluoroadamantan-1-yl)methanol CAS No. 106094-47-7

(3-Fluoroadamantan-1-yl)methanol

Cat. No. B184198
M. Wt: 184.25 g/mol
InChI Key: HSPPHIJMDJLXOW-UHFFFAOYSA-N
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Description

“(3-Fluoroadamantan-1-yl)methanol” is a chemical compound with the CAS Number: 106094-47-7 and a molecular weight of 184.25 . Its IUPAC name is (1r,3s,5R,7S)-3-fluoroadamantan-1-yl)methanol .


Synthesis Analysis

A two-step procedure has been developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid. This involves fluorination with Ishikawa’s reagent on the first step of the synthesis. The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60–97% yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.

It can exist in either solid or liquid form .

Scientific Research Applications

  • Synthesis and Precursor Use : Derivatives of adamantan-1-ylmethanols, including (3-Hydroxyadamantan-1-yl)methanols, are synthesized for potential applications in various fields, including medicinal chemistry. The synthesis process involves nitroxylation and subsequent reduction steps (Ivleva et al., 2018). Similarly, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol and its derivatives are used as precursors in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).

  • Impact on Lipid Dynamics : Methanol, as a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. Its presence accelerates the transfer and flip-flop kinetics of lipids, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

  • Chiral Separation : Methanol is used in chromatographic applications, such as in chiral HPLC, where it demonstrates unique selectivity. This is crucial in the separation and analysis of various compounds (KaganMichael, 2001).

  • Alternative Fuel Research : As an alcohol, methanol is studied as an alternative fuel option. Higher alcohols like pentanol have been tested with methanol blends to understand their effects on diesel engine performance and emissions (Yilmaz & Atmanli, 2017).

  • Fluorination of Compounds : Methanol serves as a solvent in the fluorination of ketones and other compounds, demonstrating its utility in creating various fluorinated derivatives for further applications in chemical synthesis (Stavber et al., 2002).

  • Ligand and Complex Formation : Methanol derivatives are used to synthesize complex compounds like phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]dec-6-yl)methanol (PZA) and its derivatives. These complexes have potential applications in coordination chemistry and catalysis (Erlandsson et al., 2008).

  • Catalysis : Methanol-related compounds like tris(triazolyl)methanol-Cu(I) structures have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing their importance in facilitating chemical reactions (Ozcubukcu et al., 2009).

Safety And Hazards

The compound is classified as a GHS07 hazard. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

Relevant Papers Several papers have been published on the topic of adamantane derivatives . These papers discuss various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions . They also discuss the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

properties

IUPAC Name

(3-fluoro-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPHIJMDJLXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616514
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoroadamantan-1-yl)methanol

CAS RN

106094-47-7
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sun, Q Jia, AY Zenova, MS Wilson… - Journal of medicinal …, 2018 - ACS Publications
Herein, we report the discovery and optimization of a series of orally bioavailable acyl sulfonamide Na V 1.7 inhibitors that are selective for Na V 1.7 over Na V 1.5 and highly efficacious …
Number of citations: 28 pubs.acs.org

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